(-)-Vorozole

Description

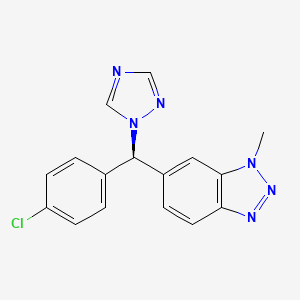

Structure

3D Structure

Properties

CAS No. |

132042-69-4 |

|---|---|

Molecular Formula |

C16H13ClN6 |

Molecular Weight |

324.77 g/mol |

IUPAC Name |

6-[(R)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole |

InChI |

InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3/t16-/m1/s1 |

InChI Key |

XLMPPFTZALNBFS-MRXNPFEDSA-N |

Isomeric SMILES |

CN1C2=C(C=CC(=C2)[C@@H](C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (-)-Vorozole on Aromatase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (-)-vorozole, a potent and selective non-steroidal aromatase inhibitor. It delves into the molecular interactions, kinetic properties, and cellular consequences of vorozole's inhibition of aromatase, offering valuable insights for researchers in oncology, endocrinology, and drug development.

Core Mechanism of Action: Competitive Inhibition of Aromatase

This compound is a third-generation, non-steroidal aromatase inhibitor that operates through a reversible and competitive mechanism.[1][2] As a triazole derivative, its primary mode of action involves high-affinity binding to the active site of aromatase, a cytochrome P450 enzyme (CYP19A1).[3] This binding event directly prevents the endogenous androgen substrates, such as testosterone and androstenedione, from accessing the catalytic site, thereby inhibiting the synthesis of estrogens (estradiol and estrone).

The key interaction occurs between the N-4 atom of vorozole's triazole ring and the sixth coordination position of the ferric iron atom within the heme prosthetic group of the aromatase enzyme. This coordination competitively displaces the oxygen molecule required for the aromatization reaction. Molecular modeling studies suggest that the binding of vorozole is further stabilized by interactions with key amino acid residues within the active site, including those in the I-helix and the C-terminus of the enzyme.

The competitive nature of this inhibition is a critical aspect of vorozole's mechanism. It implies that the degree of inhibition is dependent on the relative concentrations of both the inhibitor and the substrate. The high potency of vorozole is reflected in its low nanomolar inhibition constants (Ki) and IC50 values.

Quantitative Inhibition Data

The potency of this compound has been quantified in various in vitro systems. The following table summarizes key inhibitory parameters, providing a comparative view of its efficacy.

| Parameter | Enzyme Source | Substrate | Value | Reference |

| IC50 | Human Placental Aromatase | Androstenedione | 1.38 nM | [2] |

| IC50 | Cultured Rat Ovarian Granulosa Cells | Not Specified | 0.44 nM | [2] |

| IC50 | FSH-stimulated Rat Granulosa Cells | Not Specified | 1.4 ± 0.5 nM | [4] |

| Ki | Recombinant Human Aromatase (CYP19A1) | MFC | 0.9 nM | [5] |

Experimental Protocols

Tritiated Water Release Assay for Aromatase Inhibition

This is a widely used method to determine the activity of aromatase and the potency of its inhibitors.

Principle: The assay measures the release of tritiated water (³H₂O) during the conversion of a tritiated androgen substrate (e.g., [1β-³H]-androstenedione) to an estrogen. The amount of radioactivity in the aqueous phase is directly proportional to the aromatase activity.

Detailed Methodology:

-

Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 50 mM KH₂PO₄, pH 7.4)

-

NADPH (cofactor, final concentration ~1 mM)

-

Aromatase enzyme source (e.g., human placental microsomes or recombinant human aromatase)

-

Varying concentrations of this compound or vehicle control (e.g., DMSO).

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the tritiated substrate, [1β-³H]-androstenedione (final concentration typically in the nanomolar range).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

-

Termination of Reaction: Stop the reaction by adding a suitable organic solvent, such as chloroform or methylene chloride, and vortexing.

-

Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases. The unreacted substrate and steroidal products will partition into the organic phase, while the released ³H₂O will remain in the aqueous phase.

-

Extraction of Residual Substrate: To remove any remaining tritiated substrate from the aqueous phase, add a charcoal-dextran suspension, vortex, and centrifuge.

-

Quantification: Transfer an aliquot of the aqueous supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each vorozole concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor

Principle: The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. For a competitive inhibitor, the Ki can be determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations.

Detailed Methodology:

-

Enzyme Kinetics Assays: Perform a series of aromatase activity assays (e.g., using the tritiated water release assay described above) with the following variations:

-

Vary the concentration of the substrate (e.g., androstenedione) over a range that brackets the Michaelis constant (Km).

-

For each substrate concentration, perform the assay in the absence (control) and presence of several fixed concentrations of this compound.

-

-

Data Collection: Measure the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.

-

Data Analysis:

-

Lineweaver-Burk Plot: Plot 1/v versus 1/[S] for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis (at 1/Vmax). The apparent Km (Km,app) for each inhibitor concentration can be determined from the x-intercept (-1/Km,app).

-

Dixon Plot: Plot 1/v versus inhibitor concentration ([I]) at different fixed substrate concentrations. The lines will intersect at a point where the x-coordinate is equal to -Ki.

-

Non-linear Regression: The most accurate method is to fit the entire dataset (velocity versus substrate and inhibitor concentrations) to the Michaelis-Menten equation for competitive inhibition using specialized software: v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])

-

Visualizations of Pathways and Workflows

Mechanism of Aromatase Inhibition by this compound

Caption: Competitive inhibition of aromatase by this compound.

Downstream Signaling Cascade of Aromatase Inhibition in Breast Cancer Cells

Caption: Signaling pathway affected by vorozole in breast cancer.

Experimental Workflow for Determining Aromatase Inhibition

Caption: Workflow for determining aromatase inhibitor potency.

Conclusion

This compound is a highly potent and selective competitive inhibitor of aromatase. Its mechanism of action is well-characterized, involving direct binding to the enzyme's active site and coordination with the heme iron, which effectively blocks estrogen synthesis. This targeted inhibition leads to the suppression of estrogen-dependent cell proliferation and the induction of apoptosis in hormone-sensitive breast cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications and development of next-generation aromatase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Simulations of Aromatase Reveal New Insights Into the Mechanism of Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdn.graphpad.com [cdn.graphpad.com]

- 5. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Stereochemistry in Vorozole's Activity

An In-Depth Technical Guide on the Biological Activity of the (-)-Vorozole Stereoisomer

Vorozole is a potent, third-generation non-steroidal aromatase inhibitor. As a triazole derivative, its primary mechanism of action involves the competitive inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens. This function has positioned vorozole and similar agents as crucial tools in the treatment of hormone-dependent breast cancer.

A pivotal aspect of vorozole's pharmacology is its chiral nature. The molecule exists as two distinct, non-superimposable mirror images, known as enantiomers: the dextrorotatory (+)-(S)-vorozole (also referred to as R83842) and the levorotatory (-)-(R)-vorozole. The biological activity of vorozole is highly stereoselective, with the vast majority of its potent aromatase-inhibiting effect residing in the (+)-vorozole enantiomer[1][2][3][4].

This technical guide provides a detailed examination of the biological activity of the this compound stereoisomer. By contrasting its activity with that of its potent (+)-counterpart, we aim to provide a comprehensive understanding of its pharmacological profile, which is primarily characterized by a lack of significant aromatase inhibition and antitumor efficacy. This analysis underscores the fundamental principle of stereochemistry in drug design and action for researchers, scientists, and drug development professionals.

Mechanism of Action: Stereoselective Inhibition of Aromatase

Aromatase catalyzes the final and rate-limiting step in estrogen biosynthesis. It converts androgens like androstenedione and testosterone into estrone and estradiol, respectively. In many forms of breast cancer, tumor growth is stimulated by estrogens. By inhibiting aromatase, vorozole effectively reduces the circulating and local levels of estrogens, thereby depriving cancer cells of these essential growth signals.

The active enantiomer, (+)-vorozole, functions as a competitive inhibitor. Its triazole ring binds to the nitrogen atom of the heme iron group within the cytochrome P450 active site of the aromatase enzyme. This interaction blocks the binding of the natural androgen substrate, thereby halting estrogen production.

Crucially, this potent inhibitory activity is almost exclusive to the (+)-enantiomer. The (-)-enantiomer exhibits a significantly weaker interaction with the enzyme's active site, rendering it largely inactive as an aromatase inhibitor.

Quantitative Data on Biological Activity

The profound difference in biological activity between the vorozole enantiomers is most evident in quantitative assays. The (+)-enantiomer is a highly potent inhibitor with activity in the nanomolar range, whereas the (-)-enantiomer is substantially less active.

In Vitro Aromatase Inhibition

The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. Studies consistently demonstrate that (+)-vorozole is a potent inhibitor of aromatase from various sources. While specific IC50 values for this compound are not widely reported, its activity is known to be negligible in comparison.

| Compound / Enantiomer | Target System | IC50 Value (nM) | Reference |

| (+)-Vorozole (R83842) | FSH-stimulated rat granulosa cells | 1.4 ± 0.5 | [2] |

| (+)-Vorozole (R83842) | Human placental aromatase | 1.38 | [1] |

| (+)-Vorozole | Recombinant Human Aromatase (CYP19A1) | 4.17 | [5] |

| This compound | N/A | Significantly less active; specific IC50 not reported | [6] |

Table 1: Comparative in vitro potency of vorozole enantiomers against aromatase.

In Vivo Efficacy and Antitumor Activity

In vivo models confirm the stereoselective activity observed in vitro. The ability to suppress estrogen levels and inhibit tumor growth resides with the (+)-enantiomer. A study using the 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary tumor model, a standard for estrogen-dependent cancers, provided a direct comparison.

| Compound / Enantiomer | Model | Key Finding | Reference |

| (+)-Vorozole (R83842) | PMSG-primed female rats | ED50 of 0.0034 mg/kg for plasma estradiol reduction | [2] |

| Racemate (R 76713) | DMBA-induced rat mammary tumors | ~90% reduction in tumor growth (at 2.5 mg/kg, b.i.d.) | [6] |

| (+)-Vorozole | DMBA-induced rat mammary tumors | ~90% reduction in tumor growth (at 2.5 mg/kg, b.i.d.) | [6] |

| This compound | DMBA-induced rat mammary tumors | Did not alter tumor growth (at 2.5 mg/kg, b.i.d.) | [6] |

Table 2: Comparative in vivo efficacy of vorozole enantiomers.

Selectivity Profile

A key advantage of third-generation aromatase inhibitors is their high selectivity for the aromatase enzyme over other cytochrome P450 enzymes involved in steroidogenesis. This minimizes off-target effects. This selectivity is also a characteristic of the active (+)-vorozole enantiomer, which shows inhibitory concentrations for other CYPs that are orders of magnitude higher than for aromatase.

| Cytochrome P450 Enzyme | Function | (+)-Vorozole IC50 (µM) | Selectivity Margin (vs. CYP19A1) | Reference |

| CYP19A1 (Aromatase) | Estrogen Synthesis | 0.00417 | - | [5] |

| CYP1A1 | Xenobiotic Metabolism | 0.469 | ~112x | [5] |

| CYP2A6 | Xenobiotic Metabolism | 24.4 | ~5,850x | [5] |

| CYP3A4 | Drug Metabolism | 98.1 | ~23,500x | [5] |

| Other Steroid Receptors | Hormone Signaling | > 10 | > 2,400x | [2] |

Table 3: Selectivity profile of (+)-vorozole against other cytochrome P450 enzymes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of aromatase inhibitors like vorozole.

Protocol: In Vitro Aromatase Inhibition Assay

Objective: To determine the IC50 value of a test compound against human recombinant aromatase. This protocol is based on commercially available fluorometric screening kits.

Methodology:

-

Reagent Preparation: Prepare assay buffer, a solution of human recombinant aromatase (CYP19A1), a fluorogenic substrate, and an NADPH-generating system. Prepare a stock solution of the test compound (e.g., this compound) and a positive control inhibitor (e.g., letrozole or (+)-vorozole) in a suitable solvent (e.g., acetonitrile).

-

Serial Dilutions: Perform serial dilutions of the test compound and positive control to create a range of concentrations for testing (e.g., 0.01 nM to 100 µM).

-

Plate Setup: In a 96-well microplate, add the following to respective wells:

-

Solvent Control: Assay buffer, enzyme, and solvent.

-

Inhibitor Wells: Assay buffer, enzyme, and serial dilutions of the test compound/positive control.

-

-

Enzyme Incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH-generating system to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 488/527 nm) every minute for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the solvent control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

-

Protocol: In Vivo Antitumor Efficacy in a DMBA-Induced Rat Model

Objective: To evaluate the effect of this compound on the growth of established, estrogen-dependent mammary tumors in rats.

References

- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Discovery and synthesis of (-)-Vorozole

An In-depth Technical Guide to the Discovery and Synthesis of (-)-Vorozole

Introduction

Vorozole is a potent, selective, and non-steroidal third-generation aromatase inhibitor.[1][2] As a triazole derivative, it functions as a competitive and reversible inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[3][4] The majority of its inhibitory activity is attributed to the dextro-enantiomer, also referred to as (+)-Vorozole.[1] While it demonstrated significant efficacy in reducing circulating estrogen levels and showed antitumor activity in preclinical and clinical studies, its development was ultimately halted as it did not offer a significant survival advantage over existing therapies for advanced breast cancer.[3][5] This guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound for researchers, scientists, and drug development professionals.

Mechanism of Action

Vorozole exerts its therapeutic effect by binding to the cytochrome P450 moiety of the aromatase enzyme, thereby competitively inhibiting the aromatization of androgens (such as androstenedione and testosterone) into estrogens (estrone and estradiol).[3] This leads to a significant reduction in circulating estrogen levels, which is beneficial in the treatment of hormone-receptor-positive breast cancer.[1][3] In postmenopausal women, where the primary source of estrogen is the peripheral conversion of androgens by aromatase, this inhibition is particularly effective.[5]

Signaling Pathway of Aromatase Inhibition by this compound

Caption: Aromatase inhibition by this compound blocks estrogen synthesis.

Quantitative Pharmacological Data

Vorozole is a highly potent inhibitor of aromatase with excellent selectivity over other cytochrome P450 enzymes. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Vorozole

| Target Enzyme | System | IC50 Value | Reference |

| Aromatase (CYP19A1) | Human Placental | 1.38 nM | [1] |

| Aromatase (CYP19A1) | Cultured Rat Ovarian Granulosa Cells | 0.44 nM | [1] |

| Aromatase (CYP19A1) | FSH-stimulated Rat Granulosa Cells | 1.4 nM | [2][6] |

| CYP1A1 | Human Liver Microsomes | 0.469 µM | [7][8] |

| CYP1A2 | Human Liver Microsomes | 321 µM | [7] |

| CYP2A6 | Human Liver Microsomes | 24.4 µM | [7][8] |

| CYP3A4 | Human Liver Microsomes | 98.1 µM | [7][8] |

Table 2: In Vivo Efficacy of Vorozole

| Model | Effect | Dosage | Reference |

| PMSG-primed female rats | Reduction in plasma estradiol | ED50 = 0.0034 mg/kg (oral) | [2] |

| Postmenopausal breast cancer patients | Suppression of circulating estradiol and estrone | 2.5 mg/day | [9] |

| Postmenopausal breast cancer patients | Reduction in tissue estrone and estradiol | Not specified | [1] |

| DMBA-induced rat mammary tumors | Significant regression in tumor size | 0.25, 1.0, and 4.0 mg/kg/day (oral) | [10] |

Synthesis of this compound

The synthesis of Vorozole typically involves the alkylation of a precursor molecule. The enantiomerically pure this compound can be obtained through chiral separation of the racemic mixture. A key challenge in the synthesis is the potential for methylation at different nitrogen atoms on the triazole and benzotriazole rings, leading to the formation of regioisomers.[11]

General Synthesis Workflow

Caption: General workflow for the synthesis and chiral separation of Vorozole.

Experimental Protocols

Synthesis of [N-methyl-11C]Vorozole (Radiolabeled Analog)

This protocol is adapted from the synthesis of the radiolabeled version of Vorozole and illustrates the key alkylation and purification steps.

a. Alkylation of Nor-vorozole:

-

Transfer [11C]methyl iodide in a helium stream into a solution of nor-vorozole in dimethylformamide (DMF).[12]

-

Heat the reaction vessel to 90°C for 3 minutes.[12]

-

Cool the reaction mixture to room temperature.[12]

-

Dilute the mixture with the HPLC eluent for purification.[12]

b. Purification by Preparative HPLC:

-

Column: A pentafluorophenylpropyl (PFP) bonded silica column (e.g., Luna PFP(2), 250 mm x 10 mm, 5 µm) is effective for separating the regioisomers.[11][12]

-

Mobile Phase: A mixture of aqueous formic acid solution (0.1% v/v, pH 2.8) and methanol (45:55).[12]

-

Flow Rate: 5 mL/min.[12]

-

Detection: Use a UV detector (254 nm) in series with a radioactivity detector.[13]

-

Elution: Under these conditions, [N-methyl-11C]Vorozole (the N-1 isomer) elutes separately from the N-2 and N-3 isomers.[12]

-

Solvent Removal: The collected fraction containing the desired product is evaporated to dryness.[12]

Chiral Separation of Vorozole Enantiomers

While the specific protocol for Vorozole is not detailed in the provided search results, a general approach using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) can be inferred from methods used for similar triazole compounds.[14][15]

a. Chromatographic System:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase: An amylose-based CSP, such as Chiralpak AD-H, has been shown to be effective for separating enantiomers of similar azole compounds.[14]

-

Mobile Phase (Normal-Phase): A mixture of hexane and ethanol, often with small amounts of an acid (e.g., glacial acetic acid) and a base (e.g., diethylamine) to improve peak shape and resolution. A typical starting ratio would be 80:20 (v/v) hexane:ethanol.[14]

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.[14]

-

Column Temperature: Maintained at a constant temperature (e.g., 20-25°C) to ensure reproducibility.[14]

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).[14]

In Vitro Aromatase Inhibition Assay

This is a generalized protocol based on standard methods for determining the IC50 value of aromatase inhibitors.

a. Materials:

-

Human placental microsomes (as a source of aromatase).

-

NADPH regenerating system.

-

Androstenedione (substrate).

-

Test compound (Vorozole) at various concentrations.

-

Phosphate buffer.

b. Procedure:

-

Pre-incubate the human placental microsomes with varying concentrations of Vorozole in a phosphate buffer at 37°C.

-

Initiate the enzymatic reaction by adding androstenedione and an NADPH regenerating system.

-

Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stop the reaction by adding a quenching solvent (e.g., a mixture of ether and ethyl acetate).

-

Quantify the amount of estrogen (estrone) produced, typically using a radioimmunoassay (RIA) or a fluorescent-based assay.

-

Calculate the percentage of inhibition for each concentration of Vorozole relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a well-characterized, highly potent, and selective third-generation aromatase inhibitor. Although its clinical development was discontinued, it remains an important tool compound for pharmacological research into the role of aromatase in various physiological and pathological processes. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers working with this and similar compounds. The detailed quantitative data underscores its high affinity for the aromatase enzyme and its selectivity, which are critical characteristics for a targeted therapeutic agent.

References

- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vorozole - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. A novel aromatase inhibitor, vorozole, shows antitumor activity and a decrease of tissue insulin-like growth factor-I level in 7, 12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bnl.gov [bnl.gov]

- 12. Reinvestigation of the Synthesis and Evaluation of [N-methyl-11C]Vorozole, a Radiotracer Targeting Cytochrome P450 Aromatase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [Enantiomeric separation of liarozole on amylose chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

(-)-Vorozole chemical structure and properties

An In-Depth Technical Guide to (-)-Vorozole: Chemical Structure, Properties, and Experimental Analysis

Introduction

This compound, also known as (S)-6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole, is a potent and highly selective, non-steroidal aromatase inhibitor.[1] As a third-generation triazole derivative, it functions as a competitive and reversible inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[2][3] Its high affinity for the aromatase enzyme led to its investigation primarily as a treatment for estrogen-dependent breast cancer in postmenopausal women.[3] Although clinical trials demonstrated its efficacy in reducing circulating estrogen levels, further development was halted as it did not show a significant survival advantage over existing therapies.[2]

Despite its withdrawal from the path to clinical use, this compound remains a valuable tool in pharmacological research. Its radiolabeled form, [N-methyl-¹¹C]vorozole, is utilized as a highly specific radiotracer in Positron Emission Tomography (PET) to visualize and quantify aromatase distribution in the brain and other tissues.[4] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and detailed experimental protocols relevant to the study of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a chiral molecule, with the (S)-enantiomer being the active isomer responsible for aromatase inhibition.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃ClN₆ | [5] |

| Molecular Weight | 324.77 g/mol | [5] |

| IUPAC Name | 6-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole | [6] |

| CAS Number | 129731-10-8 | [6] |

| Water Solubility | 0.204 mg/mL | [7] |

| LogP | 3.1 | [5] |

| pKa (Strongest Basic) | 2.18 | [7] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Rotatable Bond Count | 3 | [7] |

Table 2: Pharmacological and Pharmacokinetic Properties of this compound

| Property | Value | Source |

| Mechanism of Action | Competitive, reversible aromatase inhibitor | [2] |

| IC₅₀ (Human Placental Aromatase) | 1.38 nM | [8] |

| IC₅₀ (FSH-stimulated rat granulosa cells) | 1.4 nM | [9] |

| Bioavailability | Excellent | [3] |

| Pharmacokinetics | Linear, dose-proportional | [3] |

| Elimination Half-life | ~8 hours | [2] |

Mechanism of Action: Aromatase Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of aromatase. This enzyme is a member of the cytochrome P450 superfamily and catalyzes the final, rate-limiting step in estrogen biosynthesis: the aromatization of the A-ring of androgenic precursors, such as androstenedione and testosterone, to produce estrone and estradiol, respectively.

This compound's structure, featuring a triazole ring, allows it to bind to the heme iron atom within the active site of the cytochrome P450 component of the aromatase enzyme complex. This interaction is competitive and reversible, preventing the natural androgen substrate from binding and thereby blocking estrogen synthesis. In postmenopausal women, where the primary source of estrogen is the peripheral conversion of adrenal androgens in tissues like adipose tissue, this inhibition leads to a significant reduction in circulating estrogen levels.[3] Studies have shown that this compound is highly selective for aromatase, with an in vitro selectivity margin of over 10,000-fold compared to its inhibition of other cytochrome P450-dependent reactions.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Vorozole - Wikipedia [en.wikipedia.org]

- 3. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-6-[(4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-[11C]methyl-1H-benzotriazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Vorozole, (-)- | C16H13ClN6 | CID 9818699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (+)-Vorozole | C16H13ClN6 | CID 6918191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Synthetic progestins differentially promote or prevent DMBA-induced mammary tumors in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Unveiling the Aromatase Inhibitor: A Deep Dive into the Pharmacological Profile of (-)-Vorozole

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vorozole, a potent and selective third-generation non-steroidal aromatase inhibitor, emerged as a significant candidate in the landscape of endocrine therapy for hormone-dependent breast cancer. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, encompassing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and a summary of its preclinical and clinical evaluation. The information is curated to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and oncology research.

Mechanism of Action: Potent and Selective Aromatase Inhibition

This compound exerts its therapeutic effect by potently and selectively inhibiting the aromatase enzyme (cytochrome P450 19A1), the key enzyme responsible for the final step in estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). As a triazole derivative, this compound competitively binds to the heme iron of the cytochrome P450 subunit of the aromatase enzyme, thereby blocking its catalytic activity.[1][2][3] This reversible inhibition leads to a significant reduction in circulating estrogen levels, which is the primary driver of growth for estrogen receptor-positive (ER+) breast cancers.[1][2]

The inhibitory action of this compound is highly specific to the dextro-isomer.[1] Its selectivity is a key feature, with a high margin of safety observed in preclinical studies, showing minimal effects on other cytochrome P450-dependent steroidogenic enzymes at concentrations significantly higher than those required for aromatase inhibition.[1][4]

Signaling Pathway of Estrogen Synthesis and Inhibition by this compound

Caption: Estrogen synthesis pathway and the inhibitory action of this compound on aromatase.

Pharmacodynamics: In Vitro and In Vivo Activity

In Vitro Potency and Selectivity

This compound has demonstrated high potency in various in vitro systems. The half-maximal inhibitory concentration (IC50) values highlight its sub-nanomolar to low nanomolar activity against aromatase.

| In Vitro System | IC50 Value | Reference |

| Human Placental Aromatase | 1.38 nM | [1] |

| Cultured Rat Ovarian Granulosa Cells | 0.44 nM | [1] |

| FSH-stimulated Rat Granulosa Cells | 1.4 ± 0.5 nM | [4] |

Preclinical studies have underscored the high selectivity of this compound. At concentrations up to 10 µM, it did not exhibit agonistic or antagonistic effects on estrogen, progestin, androgen, or glucocorticoid receptors.[1] Furthermore, it showed a selectivity margin of over 10,000-fold for aromatase inhibition compared to other P450-dependent reactions.[3]

In Vivo Efficacy

In vivo studies in animal models have consistently shown the potent dose-dependent inhibition of aromatase and subsequent reduction in circulating estrogen levels by this compound.

| Animal Model | Endpoint | Key Findings | Reference |

| Pregnant Mare Serum Gonadotropin (PMSG)-primed female rats | Plasma estradiol levels | ED50 of 0.0034 mg/kg for estradiol reduction. | [4] |

| DMBA-induced rat mammary carcinoma | Tumor growth | Inhibition of tumor growth comparable to ovariectomy at 2.5 mg/kg b.i.d. | [4] |

| Ovariectomized nude mice with JEG-3 choriocarcinoma | Uterus weight and tumor aromatase | Dose-dependent reduction in uterus weight and complete inhibition of tumor aromatase. | [4] |

In postmenopausal women with breast cancer, treatment with this compound led to a profound suppression of estrogen levels. A daily dose of 2.5 mg was found to be optimal for maximal estrogen suppression.[5] Studies have shown a reduction of plasma estradiol levels by approximately 90%.[2] Furthermore, intratumoral estrone and estradiol levels in breast cancer patients were decreased by 64% and 80%, respectively, after seven days of treatment.[1]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including excellent oral bioavailability and linear, dose-proportional pharmacokinetics.[3]

A population pharmacokinetic analysis using a two-compartment linear model with first-order absorption provided the following typical parameter estimates:[6]

| Parameter | Value (Healthy Volunteers) | Value (Breast Cancer Patients) | Reference |

| Apparent Clearance (CL) | 8.6 L/h | 4.8 L/h | [6] |

| Apparent Central Volume of Distribution (Vc) | Proportional to body weight (0.43 L/kg) | Proportional to body weight (0.43 L/kg) | [6] |

| Apparent Peripheral Volume of Distribution (Vp) | Proportional to body weight (higher in women) | Proportional to body weight (higher in women) | [6] |

| Elimination Half-life | ~8 hours | Not explicitly stated, but clearance is lower | [7] |

The clearance of this compound was found to be lower in breast cancer patients compared to healthy volunteers and decreased slightly with age over 50 years.[6]

Clinical Efficacy and Safety

This compound underwent extensive clinical evaluation in postmenopausal women with advanced breast cancer.

Phase II Trials

Four Phase II clinical trials demonstrated objective response rates ranging from 18% to 33% in postmenopausal women with advanced breast cancer that had progressed on tamoxifen therapy.[1]

Phase III Trials

Large, randomized Phase III trials compared this compound with the standard second-line hormonal agents at the time, megestrol acetate (MA) and aminoglutethimide (AG).

-

vs. Megestrol Acetate: Response rates were comparable between this compound (10.5%) and MA (7.6%). A trend towards an improved median duration of response was observed for this compound (18.2 vs. 12.5 months).[1]

-

vs. Aminoglutethimide: this compound showed a higher, though not statistically significant, response rate (23% vs. 18%).[1]

Despite these promising results, further development of this compound was halted as other third-generation aromatase inhibitors like anastrozole and letrozole demonstrated superior efficacy in clinical trials.[7]

Safety and Tolerability

This compound was generally well-tolerated in clinical trials. The most common adverse events were mild and included hot flushes and nausea.[2] A significant advantage over megestrol acetate was the lack of significant and persistent weight gain.[1] Compared to aminoglutethimide, this compound was associated with a better quality of life score.[1]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay is a standard method to determine the inhibitory potential of a compound on aromatase activity.

Caption: Workflow for a typical in vitro aromatase inhibition assay.

Methodology Overview:

-

Preparation of Microsomes: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing the aromatase enzyme.

-

Incubation: The microsomal preparation is incubated at 37°C with varying concentrations of this compound and a radiolabeled substrate, typically [1β-³H]-androstenedione.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a cofactor, NADPH.

-

Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a solvent like chloroform.

-

Quantification: The amount of ³H₂O released during the aromatization of the substrate is proportional to the enzyme activity. This is quantified using liquid scintillation counting after separating the aqueous phase from the organic phase containing the unreacted substrate.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.

In Vivo DMBA-Induced Mammary Tumor Model in Rats

This is a widely used animal model to evaluate the efficacy of anti-cancer agents for breast cancer.

Methodology Overview:

-

Tumor Induction: Mammary tumors are induced in female Sprague-Dawley or Wistar rats by a single oral gavage or subcutaneous injection of 7,12-dimethylbenz[a]anthracene (DMBA) at approximately 50-60 days of age.

-

Tumor Monitoring: Rats are palpated regularly to monitor for the appearance and growth of mammary tumors. Tumor volume is typically measured with calipers.

-

Treatment: Once tumors reach a specified size, animals are randomized into control and treatment groups. This compound is administered orally at various doses.

-

Endpoint Analysis: Tumor growth is monitored throughout the treatment period. At the end of the study, animals are euthanized, and tumors are excised, weighed, and may be subjected to histopathological analysis. The efficacy of the treatment is assessed by comparing the tumor growth in the treated groups to the control group.

Pharmacokinetic Analysis

The pharmacokinetic profile of this compound is typically determined in both healthy volunteers and cancer patients.

Methodology Overview:

-

Drug Administration: A single oral dose of this compound is administered to subjects.

-

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Drug Quantification: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Pharmacokinetic Modeling: The plasma concentration-time data are then analyzed using pharmacokinetic modeling software. A two-compartment model with first-order absorption is often used to describe the pharmacokinetics of this compound and to calculate key parameters like clearance, volume of distribution, and half-life.[6]

Caption: General workflow for a pharmacokinetic study of an orally administered drug.

Conclusion

This compound is a potent, selective, and orally bioavailable third-generation aromatase inhibitor. Its pharmacological profile, characterized by strong and specific inhibition of estrogen synthesis, translated into promising anti-tumor activity in both preclinical models and clinical trials in postmenopausal women with advanced breast cancer. While its clinical development was ultimately superseded by other agents in its class, the extensive research conducted on this compound has significantly contributed to the understanding of aromatase inhibition as a therapeutic strategy. This technical guide serves as a comprehensive repository of its pharmacological properties, providing valuable data and methodological insights for the scientific and drug development communities.

References

- 1. epa.gov [epa.gov]

- 2. wvj.science-line.com [wvj.science-line.com]

- 3. Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FSH induction of aromatase in cultured rat granulosa cells measured by a radiometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of demographic variables on vorozole pharmacokinetics in healthy volunteers and in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. researchgate.net [researchgate.net]

In Vitro Efficacy of (-)-Vorozole on Cancer Cell Lines: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Vorozole is a potent and selective third-generation non-steroidal aromatase inhibitor. This document provides a comprehensive technical overview of the in vitro studies conducted on this compound, focusing on its effects on cancer cell lines. It summarizes key quantitative data on its enzymatic inhibition, details relevant experimental protocols for assessing its activity, and visualizes the implicated cellular signaling pathways. This guide is intended to serve as a resource for researchers in oncology and drug development, providing a foundational understanding of this compound's preclinical in vitro profile. While extensive data exists for its primary mechanism of action, specific data on its direct cytotoxic effects on various human cancer cell lines is limited in publicly available literature.

Data Presentation: Quantitative Analysis of this compound Activity

This compound is a highly potent inhibitor of aromatase (cytochrome P450 19A1), the key enzyme in estrogen biosynthesis. The majority of its inhibitory activity is attributed to the dextro-isomer.[1] Its in vitro inhibitory efficacy has been quantified in various systems.

| Parameter | Biological System | Value | Reference |

| IC50 | Human Placental Aromatase | 1.38 nM | [1] |

| IC50 | Cultured Rat Ovarian Granulosa Cells | 0.44 nM | [1] |

| IC50 | Human Liver Cytochrome P450 19A1 (Aromatase) | 4.17 nM | [2] |

| IC50 | Human Liver Cytochrome P450 1A1 | 0.469 µM | [2] |

| IC50 | Human Liver Cytochrome P450 2A6 | 24.4 µM | [2] |

| IC50 | Human Liver Cytochrome P450 3A4 | 98.1 µM | [2] |

| IC50 | Human Liver Cytochrome P450 1A2 | 321 µM | [2] |

Experimental Protocols

This section details generalized protocols for key in vitro assays relevant to the study of aromatase inhibitors like this compound. These are intended as a guide and may require optimization for specific experimental conditions.

Cell Culture

-

Cell Lines:

-

MCF-7: Estrogen receptor-positive (ER+) human breast adenocarcinoma cell line.

-

MDA-MB-231: Triple-negative (ER-, PR-, HER2-) human breast adenocarcinoma cell line.

-

Aromatase-transfected cell lines (e.g., MCF-7Ca) can be used to study aromatase-specific effects.

-

-

Culture Medium:

-

MCF-7: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and often insulin.

-

MDA-MB-231: DMEM or Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. For L-15 medium, a CO2-free environment is used.

Aromatase Activity Assay (Tritiated Water-Release Assay)

This assay measures the conversion of a radiolabeled androgen substrate to estrogen by aromatase.

-

Cell Preparation: Plate cells (e.g., aromatase-transfected MCF-7 cells or primary granulosa cells) in a suitable multi-well plate and allow them to adhere.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound for a predetermined time.

-

Substrate Addition: Add [1β-³H]-androst-4-ene-3,17-dione to each well.

-

Incubation: Incubate for 2-4 hours at 37°C. During this time, aromatase will convert the substrate, releasing ³H into the water.

-

Extraction: Add chloroform to stop the reaction and separate the aqueous phase (containing ³H₂O) from the organic phase (containing the unmetabolized substrate).

-

Scintillation Counting: Transfer an aliquot of the aqueous phase to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of aromatase inhibition at each concentration of this compound and determine the IC50 value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Drug Treatment: Expose the cells to a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 for cytotoxicity.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Culture and treat cells with this compound as described above.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol, typically overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Interpretation: Generate a histogram of cell count versus DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Cellular Mechanisms and Workflows

Signaling Pathways Modulated by Aromatase Inhibition

The primary mechanism of this compound is the inhibition of aromatase, leading to estrogen deprivation. In estrogen-dependent breast cancer cells, this triggers downstream effects leading to cell cycle arrest and apoptosis. While direct studies on this compound's impact on all of these pathways are limited, the following diagrams illustrate the generally accepted mechanisms for aromatase inhibitors.

Caption: Mechanism of Action of this compound.

Caption: Postulated Cell Cycle Arrest Pathway.

Caption: Implicated Intrinsic Apoptosis Pathway.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro evaluation of this compound on cancer cell lines.

Caption: General Experimental Workflow.

Conclusion

This compound is a highly potent and selective aromatase inhibitor, as demonstrated by its low nanomolar IC50 values against human aromatase. In vitro studies in rat mammary carcinoma models show that it decreases cell proliferation and induces apoptosis.[3] This apoptotic effect is associated with a decrease in the anti-apoptotic protein Bcl-2 and to a lesser extent, the pro-apoptotic protein Bax. While specific data on the direct cytotoxic IC50 values and detailed signaling pathway analysis in human breast cancer cell lines like MCF-7 are limited, the established mechanism of action for aromatase inhibitors suggests that this compound's anti-cancer effects in estrogen-dependent contexts are primarily driven by estrogen deprivation, leading to G1 cell cycle arrest and the induction of the intrinsic apoptotic pathway. Further research would be beneficial to quantify the direct anti-proliferative effects on a broader range of human cancer cell lines and to definitively map the signaling cascades it modulates.

References

- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular responses of mammary carcinomas to aromatase inhibitors: effects of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent and Selective Inhibition of Estrogen Synthesis by (-)-Vorozole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Vorozole is a potent, third-generation, non-steroidal aromatase inhibitor that has demonstrated significant efficacy in the suppression of estrogen synthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on estrogen levels, and detailed experimental protocols for its evaluation. Through competitive and reversible binding to the cytochrome P450 (CYP19A1) enzyme, aromatase, this compound effectively blocks the conversion of androgens to estrogens, a critical pathway in the pathophysiology of estrogen-dependent diseases, notably breast cancer. This document consolidates key in vitro and in vivo data, presents methodologies for assessing aromatase inhibition, and visualizes the underlying biochemical and experimental workflows.

Introduction

Estrogen biosynthesis is a key driver in the development and progression of hormone-receptor-positive breast cancer. The final and rate-limiting step in this process is the aromatization of androgens to estrogens, a reaction catalyzed by the enzyme aromatase (cytochrome P450 19A1)[1]. Consequently, the inhibition of aromatase has emerged as a cornerstone of endocrine therapy for postmenopausal women with this disease. This compound (formerly known as R83842) is the dextro-enantiomer of the triazole derivative R 76,713 and is a highly potent and selective competitive inhibitor of aromatase[2][3]. Its triazole structure facilitates binding to the heme iron of the cytochrome P450 moiety of aromatase, leading to reversible inhibition of the enzyme[4]. This guide delves into the technical details of this compound's interaction with aromatase and its profound impact on estrogen synthesis.

Mechanism of Action

This compound exerts its inhibitory effect through a competitive and reversible binding mechanism with the aromatase enzyme[4][5]. As a triazole derivative, it interacts with the cytochrome P450 component of aromatase[4][6]. The nitrogen atom in the triazole ring of this compound coordinates with the heme iron atom within the active site of the enzyme. This interaction prevents the binding of the natural androgen substrates, androstenedione and testosterone, thereby blocking their conversion to estrone and estradiol, respectively. Molecular modeling studies suggest that the chlorine-substituted phenyl ring of vorozole interacts with the gamma-carbonyl group of Glu-302, while its triazole ring interacts with Thr-310[1]. This high-affinity binding is also highly selective for aromatase over other cytochrome P450 enzymes[7].

Caption: Mechanism of this compound Action on Estrogen Synthesis.

Quantitative Data on Aromatase Inhibition and Estrogen Suppression

The potency of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Potency of this compound

| System | Parameter | Value | Reference |

| Human Placental Aromatase | IC50 | 1.38 nM | [5] |

| Cultured Rat Ovarian Granulosa Cells | IC50 | 0.44 nM | [5] |

| FSH-Stimulated Rat Granulosa Cells | IC50 | 1.4 ± 0.5 nM | [2] |

| Human Liver CYP19A1 (Aromatase) | IC50 | 4.17 nM | [8] |

| Human Liver CYP19A1 (Aromatase) | Ki | 0.9 nM | [8] |

| Human Granulosa Cells | Kd | 0.4 nM | [9] |

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant.

Table 2: In Vivo Efficacy of this compound in Estrogen Suppression

| Population | Dose | Parameter | Suppression | Reference |

| Postmenopausal Women | 2.5 mg/day | Plasma Estradiol | ~90% | [4] |

| Postmenopausal Breast Cancer Patients | 7 days pretreatment | Tissue Estrone | 64% | [5] |

| Postmenopausal Breast Cancer Patients | 7 days pretreatment | Tissue Estradiol | 80% | [5] |

| Postmenopausal Patients | 1 mg/day | Serum Estradiol | 91% (median) | [10] |

| Postmenopausal Patients | 2.5 mg/day | Serum Estradiol | 90% (median) | [10] |

| Postmenopausal Patients | 5 mg/day | Serum Estradiol | 89% (median) | [10] |

| Postmenopausal Patients | 1, 2.5, 5 mg/day | Serum Estrone | 52-55% | [10] |

| Postmenopausal Patients | 1, 2.5, 5 mg/day | Serum Estrone Sulfate | 64-69% | [10] |

| Healthy Postmenopausal Women | 1 mg (single dose) | Androstenedione to Estrone Conversion | 93.0 ± 2.5% | [11] |

| Healthy Postmenopausal Women | 2.5 mg (single dose) | Androstenedione to Estrone Conversion | 93.2 ± 1.6% | [11] |

| Healthy Postmenopausal Women | 5 mg (single dose) | Androstenedione to Estrone Conversion | 94.4 ± 1.2% | [11] |

| Premenopausal Women (with Goserelin) | Not specified | Serum Estradiol | 83% (mean, beyond Goserelin alone) | [12] |

Table 3: Selectivity of this compound for Aromatase

| Enzyme/Receptor | Parameter | Value | Conclusion | Reference |

| Other P450-dependent reactions | - | >500-fold aromatase inhibiting concentration | Highly Selective | [5] |

| Steroid Receptors (Estrogen, Progestin, Androgen, Glucocorticoid) | Agonistic/Antagonistic Effects | None up to 10 µM | No direct receptor activity | [5] |

| Progesterone Synthesis (Rat Granulosa Cells) | IC50 | >10 µM | Selective | [2] |

| Steroid Biosynthesis (Rat Testicular/Adrenal Cells) | IC50 | >10 µM | Selective | [2] |

| CYP1A1 | IC50 | 0.469 µM | Moderate Inhibitor | [8][13] |

| CYP2A6 | IC50 | 24.4 µM | Weak Inhibitor | [8][13] |

| CYP3A4 | IC50 | 98.1 µM | Weak Inhibitor | [8][13] |

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay is a standard method for determining the inhibitory potential of compounds on aromatase activity.

Objective: To determine the IC50 value of this compound for human placental aromatase.

Materials:

-

Human term placenta

-

Buffer solutions (e.g., potassium phosphate buffer)

-

Cofactors: NADPH

-

Substrate: [1β-³H]-Androstenedione

-

Test compound: this compound in various concentrations

-

Charcoal-dextran suspension

-

Scintillation fluid

Methodology:

-

Microsome Preparation: Human placental microsomes are prepared by differential centrifugation of homogenized placental tissue. The final microsomal pellet is resuspended in a suitable buffer and protein concentration is determined.

-

Assay Reaction: The reaction mixture contains placental microsomes, NADPH, and [1β-³H]-androstenedione in a buffer solution.

-

Inhibitor Addition: this compound is added to the reaction mixtures at a range of concentrations. A control with no inhibitor is also prepared.

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped, typically by adding an organic solvent or placing on ice.

-

Separation of Substrate and Product: The product, [³H]₂O, is separated from the unreacted [1β-³H]-androstenedione using a charcoal-dextran suspension, which adsorbs the steroid.

-

Quantification: The radioactivity of the aqueous phase (containing [³H]₂O) is measured by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Caption: Workflow for an In Vitro Aromatase Inhibition Assay.

In Vivo Assessment of Aromatase Inhibition in Postmenopausal Women

This protocol describes a clinical study to evaluate the in vivo efficacy of this compound.

Objective: To measure the inhibition of peripheral conversion of androstenedione to estrone.

Study Population: Healthy postmenopausal women.

Design: Randomized, double-blind, placebo-controlled, crossover study.

Methodology:

-

Baseline (Placebo Phase):

-

Administer a placebo orally.

-

After a set time (e.g., 4 hours), infuse a constant rate of [¹⁴C]androstenedione and [³H]estrone for a defined period (e.g., 2 hours).

-

Collect urine for an extended period (e.g., 4 days).

-

Extract and purify estrogens from the urine until a constant ³H/¹⁴C ratio of estrone is achieved.

-

Calculate the percentage conversion of androstenedione to estrone.

-

-

Washout Period: A washout period of 2-4 weeks is implemented.

-

Treatment Phase:

-

Administer a single oral dose of this compound (e.g., 1, 2.5, or 5 mg).

-

Repeat the infusion and urine collection protocol as in the placebo phase.

-

Calculate the percentage conversion of androstenedione to estrone post-treatment.

-

-

Data Analysis:

-

The percentage inhibition is calculated by comparing the conversion rate in the treatment phase to the baseline (placebo) phase for each participant[11].

-

Conclusion

This compound is a highly potent and selective non-steroidal aromatase inhibitor. The extensive in vitro and in vivo data demonstrate its ability to profoundly suppress estrogen synthesis at nanomolar concentrations with a high degree of selectivity, minimizing off-target effects on other steroidogenic enzymes. The experimental protocols detailed herein provide a framework for the continued investigation and evaluation of aromatase inhibitors. The robust and consistent findings on the efficacy of this compound underscore the therapeutic potential of targeted aromatase inhibition in the management of estrogen-driven pathologies.

References

- 1. Aromatase inhibitors--mechanisms for non-steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vorozole - Wikipedia [en.wikipedia.org]

- 4. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A molecular model for the interaction between vorozole and other non-steroidal inhibitors and human cytochrome P450 19 (P450 aromatase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro evaluation of aromatase enzyme in granulosa cells using a [11C]vorozole binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical and endocrine effects of the oral aromatase inhibitor vorozole in postmenopausal patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of the in vivo conversion of androstenedione to estrone by the aromatase inhibitor vorozole in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vorozole results in greater oestrogen suppression than formestane in postmenopausal women and when added to goserelin in premenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of (-)-Vorozole: A Technical Guide for Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Vorozole is a potent and selective third-generation non-steroidal aromatase inhibitor that has demonstrated significant preclinical efficacy in the context of estrogen receptor-positive (ER+) breast cancer. By competitively binding to the cytochrome P450 heme component of the aromatase enzyme, this compound effectively blocks the conversion of androgens to estrogens, a critical driver of proliferation in hormone-sensitive breast tumors. This technical guide provides a comprehensive overview of the key preclinical data for this compound, including detailed experimental methodologies, quantitative efficacy and selectivity data, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action: Aromatase Inhibition

This compound exerts its anti-tumor effect by potently and selectively inhibiting aromatase (CYP19A1), the key enzyme responsible for estrogen biosynthesis. This inhibition leads to a depletion of circulating and intratumoral estrogens, thereby depriving ER+ breast cancer cells of their primary growth stimulus.

Figure 1: Mechanism of Aromatase Inhibition by this compound.

In Vitro Efficacy and Selectivity

The potency and selectivity of this compound have been characterized in various in vitro assays.

Aromatase Inhibition

This compound demonstrates nanomolar potency in inhibiting aromatase activity from different tissue sources.

| Enzyme Source | IC50 (nM) | Reference |

| Human Placental Aromatase | 1.38 | [1] |

| Cultured Rat Ovarian Granulosa Cells | 0.44 | [1] |

Selectivity Profile

To assess its specificity, this compound was tested against a panel of other human liver cytochrome P450 enzymes. The data indicates a high degree of selectivity for aromatase.[2][3]

| Cytochrome P450 Enzyme | IC50 (µM) | Reference |

| CYP1A1 | 0.469 | [2][3] |

| CYP2A6 | 24.4 | [2][3] |

| CYP3A4 | 98.1 | [2][3] |

| CYP1A2 | 321 | [3] |

In Vivo Efficacy in Breast Cancer Models

Preclinical in vivo studies have corroborated the potent anti-tumor activity of this compound in established models of hormone-dependent breast cancer.

DMBA-Induced Mammary Carcinoma Model

In the 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary carcinoma model, a well-established model for hormone-sensitive breast cancer, this compound treatment led to significant tumor regression.

| Treatment Group | Dosage | Tumor Response | Reference |

| This compound | 2.5 mg/kg | 100% regression | [4] |

| This compound | 0.32 mg/kg | 60% regression | [4] |

| This compound | 0.08 mg/kg | 20% regression | [4] |

Effects on Cell Proliferation and Apoptosis in Vivo

Treatment with this compound in the DMBA-induced model resulted in a dose- and time-dependent decrease in tumor cell proliferation and an increase in apoptosis.[4]

| Parameter | Effect of this compound | Reference |

| Cell Proliferation (BrdU labeling) | Time- and dose-dependent decrease | [4] |

| Apoptosis (TUNEL assay) | Sharp increase in early phase (2-4 days) | [4] |

| Non-apoptotic cell death | Increase in later phase (10 days) | [4] |

Experimental Protocols

Human Placental Aromatase Inhibition Assay

This assay is a standard method for evaluating the inhibitory potential of compounds on aromatase activity.

References

- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular responses of mammary carcinomas to aromatase inhibitors: effects of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (-)-Vorozole

Core Compound Identification

IUPAC Name: 6-[(R)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole[1]

CAS Number: 132042-69-4[1]

Executive Summary

(-)-Vorozole is a potent and selective, non-steroidal competitive inhibitor of the aromatase enzyme.[2] It belongs to the third generation of aromatase inhibitors and has been investigated for its potential as an antineoplastic agent in the treatment of estrogen-dependent breast cancer. By inhibiting aromatase, this compound blocks the peripheral conversion of androgens to estrogens, thereby reducing circulating estrogen levels, which are crucial for the growth of certain breast tumors. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols utilized in its evaluation.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting aromatase (estrogen synthetase), a key enzyme in the biosynthesis of estrogens.[3][4] Aromatase, a member of the cytochrome P450 superfamily (CYP19A1), is responsible for the aromatization of androgens, specifically converting androstenedione to estrone and testosterone to estradiol.[3][4] In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens in tissues such as adipose tissue, muscle, and breast cancer tissue itself.[5] this compound, a triazole derivative, binds reversibly to the cytochrome P450 moiety of the aromatase enzyme, effectively blocking this conversion and leading to a significant reduction in estrogen levels.[2]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and potency of this compound from various preclinical and clinical studies.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Value | Species/System | Reference |

| IC50 (Aromatase Inhibition) | 1.4 ± 0.5 nM | FSH-stimulated rat granulosa cells | [5] |

| ED50 (Estradiol Reduction) | 0.0034 mg/kg | PMSG-primed female rats | [5] |

Table 2: Clinical Efficacy of Vorozole in Advanced Breast Cancer

| Study Parameter | Vorozole | Megestrol Acetate | p-value | Reference |

| Objective Response Rate | 9.7% | 6.8% | 0.24 | [6] |

| Clinical Benefit | 23.5% | 27.2% | 0.42 | [6] |

| Median Duration of Response | 18.2 months | 12.5 months | 0.074 | [6] |

Table 3: Effect of Vorozole on Hormone Levels in Postmenopausal Women

| Hormone | Percent Reduction | Treatment Details | Reference |

| Estrone Sulfate | >60% | 2.5 mg/day for 6 months | [7] |

| Estrone | 30-40% | 2.5 mg/day for 6 months | [7] |

| Estradiol | 10-20% | 2.5 mg/day for 6 months | [7] |

| Conversion of Androstenedione to Estrone | ~93-94% | Single oral dose of 1-5 mg | [8] |

Experimental Protocols

In Vivo Aromatase Inhibition Assessment in Healthy Postmenopausal Women

Objective: To evaluate the in vivo aromatase-inhibiting potency of vorozole.

Methodology:

-

Twelve healthy postmenopausal women were enrolled in a double-blind, placebo-controlled study.

-

Each participant received a single oral dose of vorozole racemate (1, 2.5, or 5 mg) or a placebo.

-

Four hours after drug administration, a constant infusion of [14C]androstenedione and [3H]estrone was administered for 2 hours.

-

Urine was collected for 4 days following the infusion.

-

Estrogens were extracted from the urine and purified until a constant 3H/14C ratio of estrone was achieved.

-

The percentage conversion of androstenedione to estrone was calculated to determine the inhibition of aromatase activity.[8]

Antitumoral Efficacy in a DMBA-Induced Mammary Tumor Model

Objective: To assess the antitumoral activity of vorozole in an estrogen-dependent mammary adenocarcinoma rat model.

Methodology:

-

Female Sprague-Dawley rats were treated with 7,12-dimethylbenz(a)anthracene (DMBA) to induce mammary tumors. This can be achieved through oral gavage or subcutaneous injection of DMBA.[9][10][11][12]

-

Once tumors were established, rats were randomized to receive twice-daily oral administrations of vorozole (e.g., 2.5 mg/kg), a placebo, or undergo ovariectomy as a positive control.

-

Treatment was continued for a specified period, for instance, 42 days.

-

Tumor growth was monitored throughout the study by measuring tumor dimensions.

-

At the end of the study, the number of existing tumors and the appearance of new tumors were recorded.

-

Blood samples were collected to measure serum levels of estradiol, progesterone, luteinizing hormone, and follicle-stimulating hormone to assess the endocrine effects of the treatment.[9]

Mandatory Visualizations

Signaling Pathway of Estrogen Biosynthesis and Inhibition by this compound

Caption: Steroid biosynthesis pathway illustrating the inhibition of aromatase by this compound.

Experimental Workflow for DMBA-Induced Mammary Carcinoma Model

References

- 1. Vorozole, (-)- | C16H13ClN6 | CID 9818699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vorozole - Wikipedia [en.wikipedia.org]

- 3. Aromatase - Wikipedia [en.wikipedia.org]

- 4. Aromatase enzyme: Paving the way for exploring aromatization for cardio-renal protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Inhibition of the in vivo conversion of androstenedione to estrone by the aromatase inhibitor vorozole in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumoral and endocrine effects of (+)-vorozole in rats bearing dimethylbenzanthracene-induced mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. wvj.science-line.com [wvj.science-line.com]

- 12. Experimental Induction of Mammary Carcinogenesis Using 7,12-Dimethylbenz(a)anthracene and Xenograft in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (-)-Vorozole in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vorozole is a potent and selective, non-steroidal, third-generation aromatase inhibitor.[1][2][3] As a triazole derivative, its primary mechanism of action is the reversible inhibition of the cytochrome P450 aromatase enzyme (CYP19A1), which is responsible for the final step of estrogen biosynthesis—the conversion of androgens to estrogens.[4] The dextro-enantiomer of vorozole is the more pharmacologically active isomer.[1] By blocking aromatase, this compound effectively reduces the levels of circulating estrogens, a key therapeutic strategy in hormone-dependent breast cancer.[2][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cells.

Mechanism of Action

This compound competitively binds to the heme group of the cytochrome P450 subunit of the aromatase enzyme, thereby blocking its catalytic activity. This inhibition prevents the conversion of androstenedione and testosterone to estrone and estradiol, respectively. The resulting depletion of estrogens leads to the suppression of estrogen receptor (ER)-positive breast cancer cell proliferation and the induction of apoptosis. In vitro studies have shown that vorozole is highly selective for aromatase, with significantly less effect on other cytochrome P450 enzymes.[1]

Caption: Signaling pathway of this compound action.

Quantitative Data

The inhibitory potency of this compound can vary depending on the experimental system. Below is a summary of reported IC50 values.

| Parameter | System | Value | Reference |

| IC50 (Aromatase Inhibition) | Human Placental Aromatase | 1.38 nM | [1] |

| IC50 (Aromatase Inhibition) | Cultured Rat Ovarian Granulosa Cells | 0.44 nM | [1] |

| IC50 (Aromatase Inhibition) | FSH-stimulated Rat Granulosa Cells | 1.4 ± 0.5 nM | [3] |

| IC50 (Aromatase Inhibition) | JEG-3 Choriocarcinoma Cells (Androstenedione substrate) | 7.6 ± 0.5 nM | |

| IC50 (Aromatase Inhibition) | JEG-3 Choriocarcinoma Cells (Testosterone substrate) | 2.7 ± 1.1 nM | |

| Selectivity | Inhibition of other P450 enzymes vs. Aromatase | >10,000-fold | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a hydrophobic compound that requires an organic solvent for initial dissolution before being diluted in cell culture medium.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, for a compound with a molecular weight of 324.77 g/mol , dissolve 3.25 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-